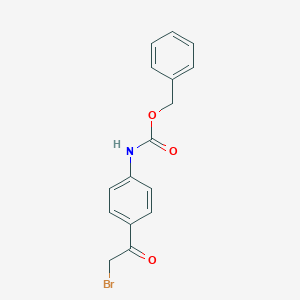

Benzyl (4-(2-bromoacetyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl carbamate derivatives is a significant area of research due to their relevance in pharmaceutical chemistry. One study describes the synthesis of a benzyl carbamate that serves as an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For instance, the crystal and molecular structure of a nickel(II) complex with a 4-bromo-N-(di-R-carbamothioyl)benzamide ligand was determined, revealing a triclinic space group and specific bond angles and lengths. This structural information is crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For example, bromocyclizations of o-alkynylbenzoates have been used to synthesize benzil-o-carboxylate derivatives and isocoumarins. The reaction mechanism involves an electrophilic bromocyclization followed by a dibromohydration-based ring-opening, with the neighboring ester group playing a role in the cyclization . Additionally, the synthesis of benzo[a]carbazoles from 2-phenylindole derivatives and acetol in a biphasic system has been reported, using a Brønsted acidic ionic liquid as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates, such as lipophilicity, are important for their biological activity. A study on fluorinated benzyl carbamates of 4-aminosalicylanilides investigated their hydro-lipophilic properties. The lipophilicity was measured using reversed-phase high-performance liquid chromatography, and correlations between lipophilicity, chemical structure, and biological activity were discussed .

Case Studies and Applications

Several case studies highlight the applications of benzyl carbamates in medicinal chemistry. For instance, the synthesis of 1,4-benzodiazepine derivatives from a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates and N-[2-bromomethyl(aryl)]trifluoroacetamides showcases the utility of benzyl carbamates in creating functionalized scaffolds for drug development . Another study focused on cyclization-activated prodrugs based on benzyl carbamates, which release parent drugs in aqueous and plasma media, demonstrating a potential drug delivery system .

科学的研究の応用

Cholinesterase Inhibitors Development

A study involved the synthesis of novel cholinesterase inhibitors to potentially treat Alzheimer's disease. Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was identified as an effective acetylcholinesterase (AChE) inhibitor, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was found to be a potent butyrylcholinesterase (BChE) inhibitor. These compounds demonstrated significant inhibitory activity, with specific focus on their interaction with enzyme amino acid residues through hydrophobic and hydrogen bond-donor interactions, as well as π-stacking interactions, indicating their potential utility in therapeutic applications related to cognitive disorders (Kos et al., 2021).

Hydro-Lipophilic Properties and Anticholinesterase Activity

Research on the hydro-lipophilic properties of novel fluorinated benzyl carbamates of 4-aminosalicylanilides, including unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate, was conducted to understand their potential anticholinesterase and anti-inflammatory activities. The study measured the lipophilicity of these compounds, which is crucial for their biological activity, suggesting the importance of molecular structure in their effectiveness and potential as therapeutic agents (Jankech et al., 2020).

Facile Synthesis for Peptide Derivatives

A facile synthesis method was developed for creating phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives, demonstrating the versatility of benzyl carbamate in synthesizing complex molecules. This method highlights the utility of benzyl carbamate in the synthesis of peptide derivatives, showcasing its importance in medicinal chemistry and drug development processes (Dai & Chen, 1997).

Proline-Based Carbamates as Cholinesterase Inhibitors

Another study focused on the synthesis and characterization of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates as potential cholinesterase inhibitors. These compounds were evaluated for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing moderate inhibitory effects. This research contributes to the understanding of structural and physicochemical features important for the inhibition efficiency of carbamates, potentially guiding the design of new therapeutic agents for diseases involving cholinesterase dysfunction (Pizova et al., 2017).

Safety and Hazards

特性

IUPAC Name |

benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOUOYLZRYRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597085 |

Source

|

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-(2-bromoacetyl)phenyl)carbamate | |

CAS RN |

157014-41-0 |

Source

|

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)